

Technical Guide: Spectroscopic Profiling of 1-Propylpiperazine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1-Propylpiperazine

CAS No.: 21867-64-1

Cat. No.: B3021836

[Get Quote](#)

Executive Summary

1-Propylpiperazine (N-propylpiperazine) is a critical secondary amine intermediate used in the synthesis of pharmaceutical agents, particularly in the development of antihistamines, antipsychotics, and piperazine-based anthelmintics. Its structural duality—possessing both a tertiary N-alkyl amine and a secondary N-H amine—makes it a versatile nucleophile.

This guide provides a definitive reference for the spectroscopic characterization of **1-propylpiperazine**. It synthesizes experimental data with mechanistic interpretation to assist researchers in structural validation and impurity profiling during drug development workflows.

Compound Identity

Parameter	Details
IUPAC Name	1-Propylpiperazine
CAS Number	21867-64-1
Formula	C
	H
	N
Molecular Weight	128.22 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	~176 °C

Structural Analysis & Symmetry

Understanding the symmetry of **1-propylpiperazine** is prerequisite to interpreting its NMR spectrum. Unlike piperazine (D

symmetry), the introduction of the propyl group breaks the symmetry, rendering the piperazine ring carbons chemically non-equivalent.

- N1 (Tertiary): Alkylated nitrogen. The -carbons (C2/C6) are shielded differently than those at N4.
- N4 (Secondary): Protonated nitrogen (in free base form). The -carbons (C3/C5) exhibit distinct chemical shifts.
- Propyl Chain: Adds three distinct aliphatic signals.

Nuclear Magnetic Resonance (NMR) Characterization Experimental Protocol

Sample Preparation:

- Dissolve 10-15 mg of **1-propylpiperazine** in 0.6 mL of CDCl₃ (containing 0.03% TMS).
- Critical Step: Ensure the sample is free of acidic impurities (e.g., HCl salts), as protonation induces significant downfield shifts and collapses the resolution of -methylene signals.
- Temperature: Acquire at 298 K to minimize conformational broadening of the piperazine chair flip.

H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by the propyl chain triplet/multiplet pattern and two distinct multiplets for the piperazine ring.

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
1 (CH)	0.91	Triplet (Hz)	3H	Terminal methyl of propyl chain.
2 (CH)	1.48 - 1.56	Multiplet (Sextet)	2H	-methylene of propyl chain.
NH	1.80	Broad Singlet	1H	Exchangeable secondary amine proton. Shift varies with conc.
3 (N-CH)	2.29 - 2.34	Triplet (Hz)	2H	Propyl methylene to N1.
Ring (N1-)	2.40 - 2.48	Broad Triplet	4H	Ring protons adjacent to the tertiary amine (N1).
Ring (N4-)	2.88 - 2.94	Broad Triplet	4H	Ring protons adjacent to the secondary amine (N4).

Interpretation Note: The ring protons often appear as two broad "humps" or triplets due to the rapid chair-chair interconversion of the piperazine ring at room temperature.

C NMR Data (100 MHz, CDCl)

The carbon spectrum confirms the asymmetry of the ring.

Position	Shift (ppm)	Carbon Type	Assignment Logic
Propyl-C3	12.1	CH	Terminal methyl.
Propyl-C2	20.3	CH	Middle methylene.
Ring C3/C5	46.2	CH	Ring carbons to secondary amine (N4).
Ring C2/C6	54.6	CH	Ring carbons to tertiary amine (N1).
Propyl-C1	60.8	CH	Propyl carbon to N1 (Deshielded by N).

Mass Spectrometry (MS) Profiling

Ionization & Fragmentation

Method: Electron Impact (EI), 70 eV. The mass spectrum is dominated by

-cleavage mechanisms characteristic of aliphatic amines.

Key Diagnostic Ions:

- m/z 128 [M]

: Molecular ion (detectable, usually weak to medium intensity).

- m/z 99 [M - 29]

: Loss of the ethyl group (CH

CH

) from the propyl chain via

-cleavage.

- m/z 70 [C

H

N]

: Base peak candidate. Originates from the cleavage of the piperazine ring or loss of the propyl chain with hydrogen transfer.

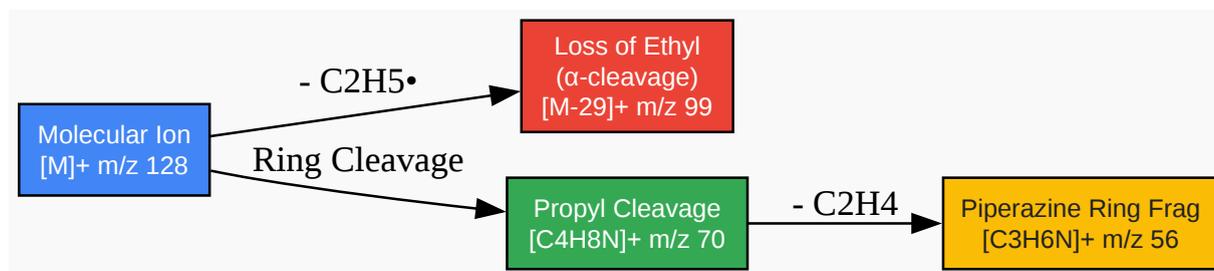
- m/z 56 [C

H

N]

: Characteristic retro-Diels-Alder type fragmentation of the piperazine ring.

Fragmentation Pathway Visualization



[Click to download full resolution via product page](#)

Figure 1: Proposed fragmentation pathways for **1-Propylpiperazine** under Electron Impact (EI) ionization.

Infrared Spectroscopy (IR)[2][3][4] Band Assignments (Liquid Film)

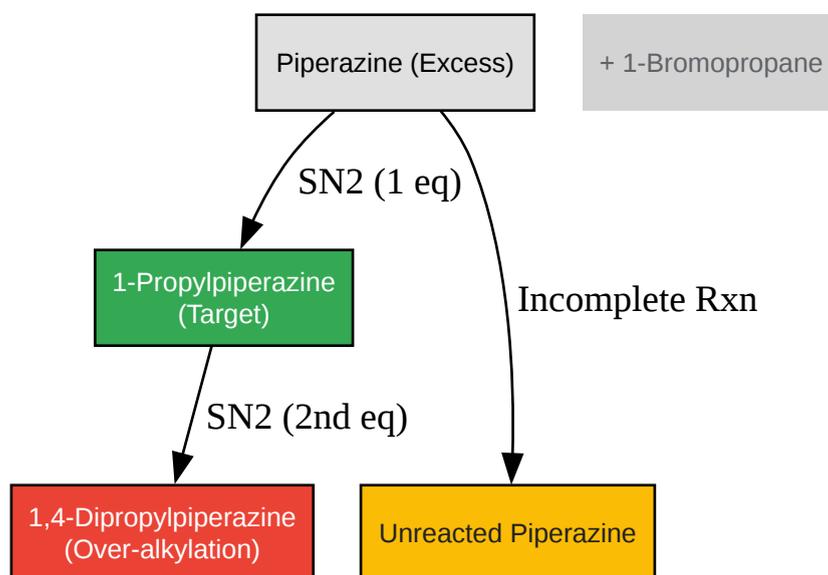
The IR spectrum serves as a quick quality control check for the presence of the secondary amine (N-H) and absence of over-alkylation (quaternary salts).

Wavenumber (cm)	Intensity	Vibrational Mode	Diagnostic Value
3250 - 3350	Medium, Broad	N-H Stretch	Confirms secondary amine (N4). Absence indicates 1,4-dipropyl impurity.
2930 - 2960	Strong	C-H Stretch (asym)	Alkyl propyl chain.
2800 - 2850	Medium	C-H Stretch	"Bohlmann Bands" characteristic of amines with anti-periplanar lone pairs.
1450 - 1470	Medium	CH Scissoring	Aliphatic ring/chain deformation.
1120 - 1160	Medium/Strong	C-N Stretch	C-N single bond fingerprint.

Impurity Profiling & Quality Control

In the synthesis of **1-propylpiperazine** (typically Piperazine + 1-Bromopropane), two primary impurities must be monitored.

Impurity Logic Diagram



[Click to download full resolution via product page](#)

Figure 2: Reaction pathway showing the origin of critical impurities.

Detection Methods

- 1,4-Dipropylpiperazine:
 - NMR: Disappearance of the broad NH singlet (~1.8 ppm). Appearance of a single set of ring protons (symmetry restored, ~2.5 ppm).[1]
 - MS: Molecular ion shift to m/z 170.
- Piperazine:
 - NMR: Single singlet at 2.9 ppm (D O/CDCl).
 - Solubility: Piperazine is less soluble in non-polar solvents than the propyl derivative.

References

- National Institute of Standards and Technology (NIST). Mass Spectrum of Piperazine, 1-methyl- (Analogous fragmentation pattern). NIST Chemistry WebBook. [Link](#)
- SDBS. Spectral Database for Organic Compounds. [2] National Institute of Advanced Industrial Science and Technology (AIST), Japan. (General reference for alkylpiperazine shifts). [Link](#)
- Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009. (Source for substituent additivity rules in NMR).
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley. (Reference for Amine IR Bohlmann bands and MS alpha-cleavage).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. NMR Chemical Shifts of Impurities \[sigmaaldrich.com\]](#)
- [2. ¹H NMR Chemical Shift \[sites.science.oregonstate.edu\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 1-Propylpiperazine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3021836#spectroscopic-data-for-1-propylpiperazine-nmr-ir-ms\]](https://www.benchchem.com/product/b3021836#spectroscopic-data-for-1-propylpiperazine-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com